molecular formula C23H21N3O3S2 B11131775 2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11131775
M. Wt: 451.6 g/mol
InChI Key: JHSWLIJPKXYPAM-PDGQHHTCSA-N
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Description

2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a]pyrimidine, thiazolidine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with a halogenated pyrido[1,2-a]pyrimidine.

    Synthesis of the Thiazolidine Ring: This can be done by reacting a thioamide with an α-halo ketone, followed by cyclization.

    Final Coupling: The final step involves coupling the thiazolidine derivative with the pyrido[1,2-a]pyrimidine core under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The phenoxy and thiazolidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidine and pyrimidine derivatives.

Medicine

Medically, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidine ring can interact with thiol groups in proteins, while the pyrido[1,2-a]pyrimidine core may bind to nucleic acids or other aromatic systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-methylphenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the phenoxy ring can affect the compound’s lipophilicity and, consequently, its bioavailability and activity.

Properties

Molecular Formula

C23H21N3O3S2

Molecular Weight

451.6 g/mol

IUPAC Name

(5Z)-5-[[2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21N3O3S2/c1-14(2)13-26-22(28)18(31-23(26)30)12-17-20(29-16-9-7-15(3)8-10-16)24-19-6-4-5-11-25(19)21(17)27/h4-12,14H,13H2,1-3H3/b18-12-

InChI Key

JHSWLIJPKXYPAM-PDGQHHTCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CC(C)C

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CC(C)C

Origin of Product

United States

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